molecular formula C₆H₉Cl₃N₂ B1145924 (2-Chloropyridin-3-yl)methanamine dihydrochloride CAS No. 870064-16-7

(2-Chloropyridin-3-yl)methanamine dihydrochloride

Cat. No. B1145924
CAS RN: 870064-16-7
M. Wt: 215.51
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, cycloaddition reactions, or reactions with specific reagents to introduce the desired functional groups. For instance, a diamino scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, demonstrating a method that could potentially be adapted for synthesizing (2-Chloropyridin-3-yl)methanamine dihydrochloride (Bucci et al., 2018).

Molecular Structure Analysis

The molecular and crystal structure of related compounds is determined using spectroscopic methods and X-ray diffraction (XRD) studies. For example, a study on a similar compound revealed its crystallization in a specific space group with detailed cell parameters, showcasing intermolecular hydrogen bonding (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving related compounds include phosphorylation, condensation with phenylboronic acids, and interactions leading to the formation of complex structures. These reactions demonstrate the compounds' reactivity and potential for functionalization (Reddy et al., 2012).

Physical Properties Analysis

Studies on related compounds focus on their crystalline structure, revealing how molecular arrangements and intermolecular interactions influence the physical properties. The characterization often includes the identification of hydrogen bonds and π-interactions, which are crucial for understanding the compound's stability and solubility (Lakshminarayana et al., 2009).

Chemical Properties Analysis

The chemical properties of compounds similar to (2-Chloropyridin-3-yl)methanamine dihydrochloride can be inferred from their reactivity in synthesis and the nature of their chemical bonds. For instance, the introduction of certain functional groups can significantly alter a compound's reactivity, solubility, and potential applications. The manipulation of these properties through chemical reactions demonstrates the versatility and potential utility of these compounds in various chemical syntheses and applications (Reddy et al., 2012).

Scientific Research Applications

Anticonvulsant Potential

A significant application of (2-Chloropyridin-3-yl)methanamine derivatives is found in the development of anticonvulsant agents. Schiff bases synthesized from 3-aminomethyl pyridine and various aldehydes/ketones, including derivatives closely related to (2-Chloropyridin-3-yl)methanamine, have demonstrated seizures protection in animal models. These compounds were evaluated for their anticonvulsant activity and found to have potent effects, suggesting their potential use in treating seizure disorders (Pandey & Srivastava, 2011).

Photocytotoxicity for Cancer Treatment

Another promising application is in cancer therapy, where Iron(III) complexes involving derivatives of (2-Chloropyridin-3-yl)methanamine exhibited remarkable photocytotoxicity under red light. These complexes are ingested by cancer cells, where they interact with DNA and generate reactive oxygen species, leading to cell death. This mechanism of action highlights the potential of (2-Chloropyridin-3-yl)methanamine derivatives in photodynamic therapy for cancer (Basu et al., 2014).

Catalysis and Polymerization

Compounds related to (2-Chloropyridin-3-yl)methanamine have been studied for their catalytic properties, particularly in the synthesis of polymers. Zinc(II) complexes bearing iminopyridines based on (2-Chloropyridin-3-yl)methanamine have shown efficacy in initiating the ring-opening polymerization of lactide, leading to the production of polylactide. This application is crucial for the development of biodegradable plastics, demonstrating the compound's versatility in catalysis and material science (Kwon, Nayab, & Jeong, 2015).

Enzyme Inhibition for Therapeutic Applications

A significant advancement in medicinal chemistry involves the synthesis of LOXL2 enzyme inhibitors from (2-Chloropyridin-3-yl)methanamine derivatives. These inhibitors are selective for LOXL2 over LOX and other amine oxidases, highlighting the potential for targeted therapy in diseases where LOXL2 is implicated. Such inhibitors could be beneficial in treating fibrosis and cancer, where LOXL2 plays a critical role (Hutchinson et al., 2017).

Safety and Hazards

The safety information for this compound includes several precautionary statements such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

(2-chloropyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKYMHAKHCDQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870064-16-7
Record name 870064-16-7
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